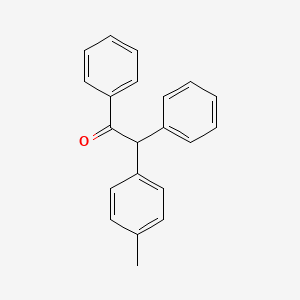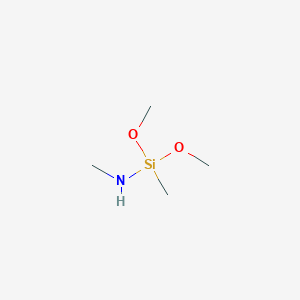
1,1-Dimethoxy-N,1-dimethylsilanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethoxy-N,1-dimethylsilanamine is a chemical compound with the molecular formula C5H13NO2Si It is known for its unique structure, which includes a silicon atom bonded to a nitrogen atom, along with two methoxy groups and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dimethoxy-N,1-dimethylsilanamine can be synthesized through several methods. One common approach involves the reaction of dimethylamine with chloromethylsilane in the presence of a base, followed by methanolysis to introduce the methoxy groups. The reaction conditions typically require an inert atmosphere and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the compound meets the required purity standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethoxy-N,1-dimethylsilanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into silanes or other reduced silicon-containing species.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed to replace the methoxy groups.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, silanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-Dimethoxy-N,1-dimethylsilanamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying silicon’s role in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for bioactive molecules.
Industry: It is utilized in the production of advanced materials, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which 1,1-Dimethoxy-N,1-dimethylsilanamine exerts its effects involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions The silicon atom can form stable bonds with various elements, making it a versatile intermediate in chemical reactions
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethoxy-N,N-dimethylmethanamine: Similar in structure but lacks the silicon atom.
N,N-Dimethylformamide dimethyl acetal: Used in similar applications but has different reactivity due to the absence of silicon.
Trimethylamine: A simpler compound with different chemical properties.
Uniqueness
1,1-Dimethoxy-N,1-dimethylsilanamine is unique due to the presence of the silicon atom, which imparts distinct chemical properties and reactivity. This makes it valuable in applications where silicon’s unique characteristics are desired, such as in the synthesis of silicon-based materials and compounds.
Properties
CAS No. |
51327-44-7 |
|---|---|
Molecular Formula |
C4H13NO2Si |
Molecular Weight |
135.24 g/mol |
IUPAC Name |
N-[dimethoxy(methyl)silyl]methanamine |
InChI |
InChI=1S/C4H13NO2Si/c1-5-8(4,6-2)7-3/h5H,1-4H3 |
InChI Key |
CHQGKZGNKCXMIG-UHFFFAOYSA-N |
Canonical SMILES |
CN[Si](C)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


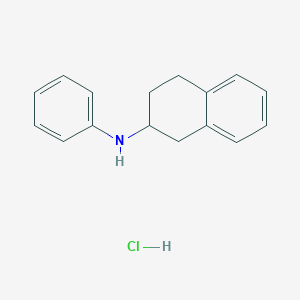
![2,4-Dichloro-6-{[(cyclohexylmethyl)amino]methyl}phenol](/img/structure/B14647824.png)
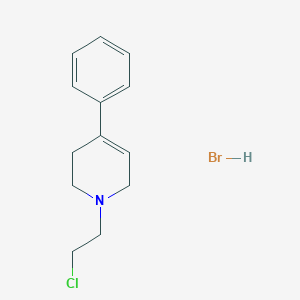
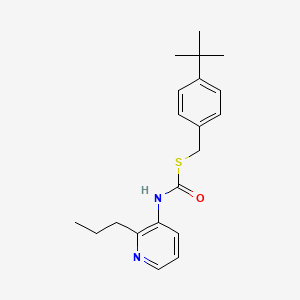
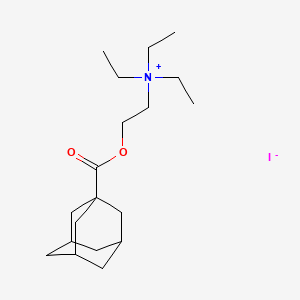
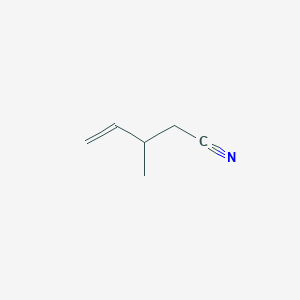
![1-Phenyl-3-[8-(phenylcarbamothioylamino)octyl]thiourea](/img/structure/B14647877.png)
![1-Benzyl-4-[(4-methylphenyl)methyl]benzene](/img/structure/B14647883.png)
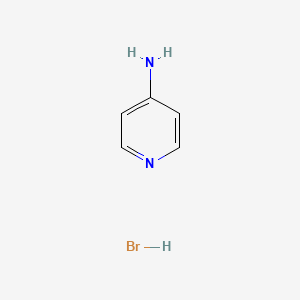
![Acetamide, N-[5-formyl-2-(5-formyl-2-hydroxyphenoxy)phenyl]-](/img/structure/B14647897.png)
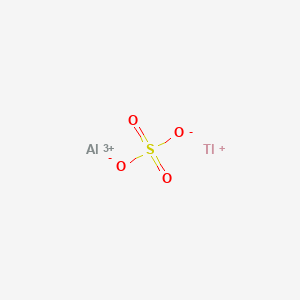
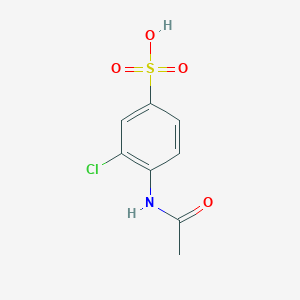
![5-[Bis(2-chloroethyl)amino]-6-methoxypyrimidin-2(1H)-one](/img/structure/B14647923.png)
